molecular formula C14H15Cl2NO3 B2513451 Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate CAS No. 2411246-64-3

Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate

Cat. No.: B2513451
CAS No.: 2411246-64-3
M. Wt: 316.18
InChI Key: OWEJGSDGKSXQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate involves the inhibition of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This leads to a decrease in the production of prostaglandins and leukotrienes, which are responsible for inflammation and pain. In addition, it has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a decrease in inflammation and pain. It has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, it has been reported to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate in lab experiments is its potential as a lead compound for the development of novel drugs. Its anti-inflammatory, analgesic, and antitumor activities make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research of Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate. One of the directions is the development of novel drugs based on this compound for the treatment of inflammatory and cancer-related diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. In addition, further studies are needed to investigate the mechanism of action and the biochemical and physiological effects of this compound in more detail.

Synthesis Methods

The synthesis of Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate involves the reaction of 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, resulting in the formation of the desired compound. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant concentrations.

Scientific Research Applications

Ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anti-inflammatory, analgesic, and antitumor activities, making it a promising candidate for the development of novel drugs. In addition, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Properties

IUPAC Name

ethyl 5-chloro-2-[(2-chloroacetyl)amino]-1,3-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-2-20-13(19)14(17-12(18)8-15)6-9-3-4-11(16)5-10(9)7-14/h3-5H,2,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEJGSDGKSXQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2=C(C1)C=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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